![molecular formula C21H18ClN5O4 B2452243 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 895016-26-9](/img/structure/B2452243.png)
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4 and its molecular weight is 439.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18ClN5O2, with a molecular weight of approximately 401.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core that is known for its diverse biological activities.
Research indicates that compounds with a similar pyrazolo[3,4-d]pyrimidine structure often act as cyclin-dependent kinase (CDK) inhibitors , which play a crucial role in regulating the cell cycle. The inhibition of CDK2 by these compounds can lead to cell cycle arrest and apoptosis in cancer cells .
Target Engagement
The primary targets for this compound include:
- CDK2 : Inhibition leads to disrupted cell cycle progression.
- EGFR : Similar compounds have shown potential in inhibiting the epidermal growth factor receptor, which is pivotal in many cancers .
Cytotoxicity Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG-2 (liver cancer)
For instance, related pyrazolo[3,4-d]pyrimidines have exhibited IC50 values indicating potent antiproliferative activity against these cell lines .
Case Studies and Experimental Findings
- Cell Cycle Arrest : A study involving pyrazolo[3,4-d]pyrimidine derivatives showed that certain compounds could arrest the cell cycle at the S phase and significantly increase apoptosis in MDA-MB-468 cells by 18.98-fold compared to control groups .
- Molecular Docking Studies : In silico docking analyses have confirmed that these compounds can effectively bind to CDK2 and EGFR, providing insights into their mechanism of action and potential as therapeutic agents against cancer .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of related compounds suggests favorable drug-likeness characteristics:
- LogP values indicate good membrane permeability.
- Molecular weights below 400 g/mol enhance bioavailability.
These properties are critical for optimizing lead candidates in drug development processes.
Summary of Biological Activities
Applications De Recherche Scientifique
Anticancer Applications
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound shows significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 1.88 |
A549 (Lung Cancer) | 26 |
HepG2 (Liver Cancer) | 0.74 mg/mL |
The anticancer mechanism is attributed to several factors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation.
- Cell Cycle Arrest : It can induce cell cycle arrest leading to apoptosis.
- Signal Pathway Modulation : It modulates various signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
The structural features of this compound suggest potential anti-inflammatory properties. Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes:
Compound | Target Enzyme | IC50 (μmol) |
---|---|---|
Compound D | COX-2 | 0.04 ± 0.02 |
Celecoxib | COX-2 | 0.04 ± 0.01 |
This inhibition indicates that the compound could serve as a therapeutic agent for inflammatory diseases.
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Tumor Reduction in Animal Models : A study evaluating a related compound showed promising results in reducing tumor size in induced tumor models.
- Reduction of Inflammatory Markers : Another study highlighted the role of this compound in reducing inflammatory markers in induced models of inflammation.
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-17-7-6-14(9-18(17)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)15-5-3-4-13(22)8-15/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBBPYZPMQKJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.